2-Isopropyl-5-methylcyclohexyl 1-chloro-2-fluorocyclopropanecarboxylate
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Overview
Description
2-Isopropyl-5-methylcyclohexyl 1-chloro-2-fluorocyclopropanecarboxylate is a synthetic organic compound with diverse applications in scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with isopropyl and methyl groups, and a cyclopropanecarboxylate moiety bearing chlorine and fluorine atoms. Its complex structure makes it a valuable subject of study in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylcyclohexyl 1-chloro-2-fluorocyclopropanecarboxylate typically involves multiple steps:
Formation of the Cyclohexyl Ring: The initial step involves the formation of the cyclohexyl ring with isopropyl and methyl substitutions. This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Cyclopropanecarboxylate Group: The cyclopropanecarboxylate group is introduced via a cyclopropanation reaction. This step often requires the use of reagents such as diazo compounds and transition metal catalysts.
Halogenation: The final step involves the selective halogenation of the cyclopropane ring to introduce chlorine and fluorine atoms. This can be accomplished using halogenating agents like chlorine gas and fluorine-containing reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Implementing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methylcyclohexyl 1-chloro-2-fluorocyclopropanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester linkage in the cyclopropanecarboxylate group can be hydrolyzed to produce carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Including potassium permanganate and chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions, typically using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
2-Isopropyl-5-methylcyclohexyl 1-chloro-2-fluorocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl 1-chloro-2-fluorocyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence its binding affinity and specificity, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-5-methylcyclohexyl 1-chlorocyclopropanecarboxylate: Lacks the fluorine atom, which may result in different chemical and biological properties.
2-Isopropyl-5-methylcyclohexyl 1-fluorocyclopropanecarboxylate: Lacks the chlorine atom, potentially altering its reactivity and applications.
2-Isopropyl-5-methylcyclohexyl 1-chloro-2-bromocyclopropanecarboxylate: Contains a bromine atom instead of fluorine, which can affect its chemical behavior and interactions.
Uniqueness
The presence of both chlorine and fluorine atoms in 2-Isopropyl-5-methylcyclohexyl 1-chloro-2-fluorocyclopropanecarboxylate makes it unique compared to similar compounds. These halogen atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 1-chloro-2-fluorocyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClFO2/c1-8(2)10-5-4-9(3)6-11(10)18-13(17)14(15)7-12(14)16/h8-12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTQEXVRVKZDDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2(CC2F)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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